2-(Mercaptomethyl)-3-mercapto-1-propene
Description
2-(Mercaptomethyl)-3-mercapto-1-propene is an organosulfur compound featuring a propene backbone substituted with two thiol (-SH) groups: one at the 2-position (mercaptomethyl) and another at the 3-position. Its structure (C₄H₈S₂) includes a conjugated alkene and dual thiol functionalities, which may confer high reactivity in crosslinking, polymerization, or coordination chemistry. While direct data on this compound are absent in the provided evidence, its properties can be inferred from structurally related mercapto compounds, such as thiols, thioesters, and aromatic mercaptobenzimidazoles .
Properties
Molecular Formula |
C4H8S2 |
|---|---|
Molecular Weight |
120.2 g/mol |
IUPAC Name |
2-methylidenepropane-1,3-dithiol |
InChI |
InChI=1S/C4H8S2/c1-4(2-5)3-6/h5-6H,1-3H2 |
InChI Key |
JIRMBSZYGGCTQG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-(mercaptomethyl)-3-mercapto-1-propene with analogous compounds from the evidence:
Key Observations :
- Reactivity: The dual thiol groups in this compound may enhance its utility in redox reactions or polymer crosslinking compared to single-thiol analogs like 3-Mercapto-1-hexanol .
- Steric Effects : The rigid benzimidazole-thiol structure in 1,3-bis(2-mercaptobenzimidazole)propane contrasts with the flexible alkenyl backbone of the target compound, suggesting differences in coordination chemistry.
- Pharmaceutical Relevance : SQ28,603 demonstrates that thiol-containing compounds are valuable in drug design (e.g., as enzyme inhibitors), though the target compound’s simpler structure may limit such applications.
Physical Properties
Available data for related compounds highlight trends in boiling points, density, and solubility:
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